molecular formula C21H11ClN2O5 B12453261 3-chloro-N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide

3-chloro-N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide

Cat. No.: B12453261
M. Wt: 406.8 g/mol
InChI Key: NJDNUVLULKHXRW-UHFFFAOYSA-N
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Description

3-chloro-N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a chlorinated anthracene core and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the chlorination of anthracene followed by nitration and subsequent amide formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation, as well as continuous flow reactors, can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions. For example, reduction of the nitro group can yield 3-chloro-N-(9,10-dioxoanthracen-2-yl)-4-aminobenzamide.

Scientific Research Applications

3-chloro-N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 3-chloro-N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide exerts its effects involves interactions with specific molecular targets. For instance, its potential anticancer activity may be due to its ability to interfere with DNA replication or protein synthesis pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(9,10-dioxoanthracen-2-yl)acetamide
  • 3-chloro-N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide
  • 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide

Uniqueness

3-chloro-N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C21H11ClN2O5

Molecular Weight

406.8 g/mol

IUPAC Name

3-chloro-N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C21H11ClN2O5/c22-17-9-11(5-8-18(17)24(28)29)21(27)23-12-6-7-15-16(10-12)20(26)14-4-2-1-3-13(14)19(15)25/h1-10H,(H,23,27)

InChI Key

NJDNUVLULKHXRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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